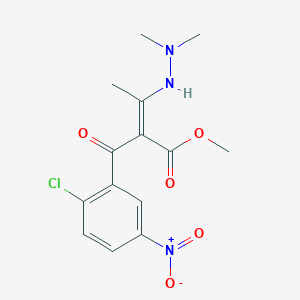
methyl (Z)-2-(2-chloro-5-nitrobenzoyl)-3-(2,2-dimethylhydrazinyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service number 13868680 is a chemical substance with various applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound with Chemical Abstracts Service number 13868680 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of the compound with Chemical Abstracts Service number 13868680 may involve large-scale chemical reactions and processes. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. Industrial production methods often include the use of specialized equipment and techniques to ensure the efficient and safe synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions: The compound with Chemical Abstracts Service number 13868680 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving the compound with Chemical Abstracts Service number 13868680 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions involving the compound with Chemical Abstracts Service number 13868680 depend on the specific type of reaction and the reagents used. These products can vary widely and may include different chemical species with distinct properties.
Scientific Research Applications
The compound with Chemical Abstracts Service number 13868680 has a wide range of scientific research applications. It is used in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is often used as a reagent or catalyst in chemical reactions. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic research. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of the compound with Chemical Abstracts Service number 13868680 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used. The exact mechanism of action may vary depending on the specific application and the biological system involved.
Properties
IUPAC Name |
methyl (Z)-2-(2-chloro-5-nitrobenzoyl)-3-(2,2-dimethylhydrazinyl)but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O5/c1-8(16-17(2)3)12(14(20)23-4)13(19)10-7-9(18(21)22)5-6-11(10)15/h5-7,16H,1-4H3/b12-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAKNNAKLBSKHA-WQLSENKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl)C(=O)OC)NN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl)/C(=O)OC)/NN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













